Cas no 957301-84-7 (3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid)

3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a versatile pyrazole-based carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyrazole ring linked to a 2-methylpropanoic acid moiety, offering reactive sites for further functionalization. The compound’s stability and moderate acidity make it suitable for use as an intermediate in synthesizing biologically active molecules. Its chloro and carboxyl groups enhance binding affinity in target interactions, particularly in enzyme inhibition studies. The product is characterized by high purity and consistent performance, ensuring reliability in experimental and industrial processes. Proper handling and storage are recommended to maintain its integrity.
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid structure
957301-84-7 structure
Product Name:3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
CAS No:957301-84-7
MF:C7H9ClN2O2
MW:188.611560583115
MDL:MFCD04969849
CID:891277
PubChem ID:6485375
Update Time:2025-11-02

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-CHLORO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID
    • 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
    • AKOS000302463
    • 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoicacid
    • 3-(4-Chloropyrazol-1-yl)-2-methyl-propanoic acid
    • 957301-84-7
    • 3-(4-chloropyrazol-1-yl)-2-methylpropanoic acid
    • F2169-0845
    • FT-0678773
    • AKOS016345020
    • MFCD04969849
    • EN300-83716
    • DTXSID10424511
    • MDL: MFCD04969849
    • Inchi: 1S/C7H9ClN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12)
    • InChI Key: KQFNSKFMSFIBEY-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)CC(C(=O)O)C

Computed Properties

  • Exact Mass: 188.0352552g/mol
  • Monoisotopic Mass: 188.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.1Ų

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Security Information

  • HazardClass:IRRITANT

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Pricemore >>

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3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:957301-84-7)3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Order Number:A1095636
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):267.0
Email:sales@amadischem.com

Additional information on 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Comprehensive Guide to 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 957301-84-7): Properties, Applications, and Market Insights

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 957301-84-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining a chloro-substituted pyrazole ring with a methylpropanoic acid side chain, making it valuable for various synthetic applications. Researchers and industry professionals frequently search for information about its synthesis methods, biological activity, and potential as a pharmaceutical intermediate.

The growing interest in heterocyclic compounds like 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid stems from their versatility in drug discovery. Recent trends show increased searches for "pyrazole derivatives in medicine" and "chloro-substituted heterocycles," reflecting the compound's relevance in developing new therapeutic agents. Its structural features make it particularly interesting for researchers working on anti-inflammatory drugs and central nervous system medications, though specific applications require further clinical validation.

From a chemical perspective, 957301-84-7 demonstrates several noteworthy characteristics. The presence of both carboxylic acid and pyrazole functionalities allows for diverse chemical modifications, making it a valuable building block in organic synthesis. Analytical studies typically focus on its solubility profile, stability under various conditions, and reactivity patterns—all critical factors for researchers considering its use in complex synthetic pathways.

The market for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has shown steady growth, particularly in regions with strong pharmaceutical research sectors. Industry reports indicate rising demand for high-purity intermediates, with manufacturers focusing on scalable synthetic routes and improved purification techniques. Current market analysis reveals particular interest from companies specializing in custom synthesis and contract research organizations serving the drug development sector.

Quality control remains paramount when working with 957301-84-7. Standard analytical methods include HPLC purity testing, mass spectrometry for structural confirmation, and residual solvent analysis. These procedures ensure the compound meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact research outcomes or final product quality.

Environmental and safety considerations for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during handling. Disposal should comply with local regulations for organic chemical waste, with particular attention to potential environmental persistence of the chloro-substituted component.

Recent patent literature reveals growing intellectual property activity surrounding pyrazole-containing compounds, including derivatives similar to 957301-84-7. This trend underscores the compound's potential value in proprietary drug formulations and specialized chemical applications. Researchers monitoring patent landscapes in medicinal chemistry or agrochemicals may find this compound particularly interesting for novel composition development.

Future research directions for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid may explore its potential in targeted drug delivery systems or as a precursor for bioconjugates. The compound's modular structure lends itself well to structure-activity relationship studies, a frequent topic in current medicinal chemistry research. Additionally, its application in developing small molecule inhibitors represents another promising avenue given the pharmaceutical industry's focus on this therapeutic approach.

For researchers sourcing 957301-84-7, considerations include supplier reliability, batch-to-batch consistency, and available technical documentation. The compound is typically supplied as a white to off-white crystalline powder, with specifications including purity grade (usually ≥95% by HPLC), melting point range, and spectroscopic data for verification purposes.

In conclusion, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid represents an important chemical intermediate with diverse potential applications in life sciences research. Its unique structural features and synthetic versatility continue to attract interest from both academic and industrial researchers exploring new bioactive compounds and specialty chemicals. As research into heterocyclic pharmaceuticals advances, this compound will likely maintain its relevance in chemical development pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957301-84-7)3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
A1095636
Purity:99%
Quantity:1g
Price ($):267.0
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